(1R,2S)-1,2-Diethoxycyclopropane
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Overview
Description
(1R,2S)-1,2-Diethoxycyclopropane is a chiral cyclopropane derivative with two ethoxy groups attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1,2-Diethoxycyclopropane typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with alkenes in the presence of a catalyst such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1,2-Diethoxycyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropane diols or carboxylic acids.
Reduction: Reduction reactions can yield cyclopropane derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides (e.g., NaBr) and amines (e.g., NH3) can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane diols, while reduction can produce cyclopropane alcohols or hydrocarbons.
Scientific Research Applications
(1R,2S)-1,2-Diethoxycyclopropane has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s chiral nature makes it useful in studying stereochemical effects in biological systems.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,2S)-1,2-Diethoxycyclopropane involves its interaction with molecular targets through its chiral centers. The compound can participate in stereospecific reactions, where the spatial arrangement of its atoms influences the outcome. This stereochemistry can affect binding to enzymes, receptors, and other biomolecules, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1,2-Dibromocyclopropane: A similar compound with bromine atoms instead of ethoxy groups.
(1R,2S)-1,2-Cyclopropanedicarboxylic acid: Contains carboxylic acid groups instead of ethoxy groups.
Uniqueness
(1R,2S)-1,2-Diethoxycyclopropane is unique due to its ethoxy substituents, which impart different chemical reactivity and physical properties compared to similar compounds. The presence of ethoxy groups can influence solubility, boiling point, and reactivity in various chemical reactions.
Properties
CAS No. |
62153-63-3 |
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Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
(1S,2R)-1,2-diethoxycyclopropane |
InChI |
InChI=1S/C7H14O2/c1-3-8-6-5-7(6)9-4-2/h6-7H,3-5H2,1-2H3/t6-,7+ |
InChI Key |
ZEMUYDZBOJRAPE-KNVOCYPGSA-N |
Isomeric SMILES |
CCO[C@@H]1C[C@@H]1OCC |
Canonical SMILES |
CCOC1CC1OCC |
Origin of Product |
United States |
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